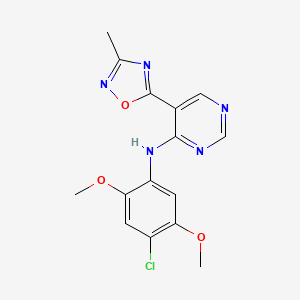![molecular formula C17H18Cl2N2O B2459796 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide CAS No. 1110923-64-2](/img/structure/B2459796.png)
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide, also known as ABT-594, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a novel analgesic agent.
Mecanismo De Acción
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide exerts its analgesic effects through activation of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is predominantly expressed in the central nervous system and is involved in pain processing. Activation of the α4β2 nAChR by 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which modulate pain signaling pathways.
Biochemical and Physiological Effects:
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to decrease the expression of pain-related genes, such as c-fos and COX-2. 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has several advantages for use in lab experiments. It has a high potency and selectivity for the α4β2 nAChR, making it a valuable tool for studying the role of this receptor in pain processing. Additionally, 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has a long duration of action, allowing for sustained analgesic effects. However, 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has some limitations, including its high cost and potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide. One area of interest is the development of more selective and potent analogs of 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide for use in pain management. Another area of interest is the investigation of the role of the α4β2 nAChR in addiction and withdrawal, and the potential use of 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide in treating these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide and its potential for use in treating other diseases and conditions.
Métodos De Síntesis
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide is synthesized through a multistep process that involves the reaction of 2,6-dichloropyridine with 2,4-dimethylphenylacetonitrile, followed by reduction and subsequent reaction with 3-bromopropylamine. The resulting product is then treated with oxalyl chloride and then with 3-(2,4-dimethylphenyl)propylamine to yield 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has been extensively studied for its potential use as a novel analgesic agent. It has been shown to be effective in both acute and chronic pain models, including neuropathic pain, inflammatory pain, and cancer pain. 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has also been investigated for its potential use in treating addiction and withdrawal symptoms, as it has been shown to modulate the release of dopamine in the brain.
Propiedades
IUPAC Name |
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-11-5-6-13(12(2)10-11)4-3-9-20-17(22)16-14(18)7-8-15(19)21-16/h5-8,10H,3-4,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPMIJGKQOHVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2459717.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)


![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)
![methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate](/img/structure/B2459723.png)


![3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459729.png)
![1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2459731.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide](/img/structure/B2459732.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)